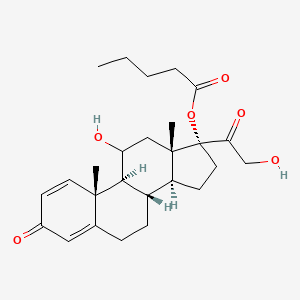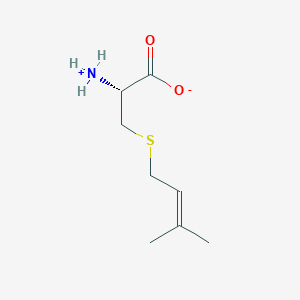
Pectolinarigenin
Descripción general
Descripción
Pectolinarigenin es un flavonoide natural, específicamente una flavona, aislado de varias especies vegetales, incluidas Cirsium y Linaria vulgaris . Este compuesto es conocido por sus significativas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes, antidiabéticas y anticancerígenas .
Mecanismo De Acción
Pectolinarigenin ejerce sus efectos a través de varios mecanismos:
Análisis Bioquímico
Biochemical Properties
Pectolinarigenin interacts with various enzymes, proteins, and other biomolecules. It has been found to target DNA topoisomerase II alpha (TOP2A), causing significant DNA damage . It also has the ability to inhibit the late autophagic flux . This compound has been associated with the regulation of sterol regulatory element-binding proteins (SREBPs) and cellular lipid levels .
Cellular Effects
This compound has shown potential anti-tumor properties against various types of cancer cells . It can induce G2/M phase cell cycle arrest via the p53 pathway . It also has the ability to impair the migration and invasion of melanoma cells . This compound has been found to reduce the expression of sterol regulatory element-binding proteins and cellular lipid levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a potential DNA topoisomerase II alpha (TOP2A) poison, targeting TOP2A and causing significant DNA damage . It also inhibits the late autophagic flux . This compound reduces the activity of SRE-containing fatty acid synthase (FAS) promoter and the mRNA expressions of SREBP target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to regulate tumor-associated proteins in AGS-xenograft BALB/c nude mice . It was found to regulate 6 out of 582 proteins in vivo and in vitro in the same way .
Dosage Effects in Animal Models
In animal models, this compound therapy has been found to reduce tumor growth and tumor weight in a dose-dependent manner . Body weight did not significantly change in any of the groups .
Metabolic Pathways
This compound is involved in the 7-O-glucuronidation metabolic pathway in human tissues . The key contributing enzymes responsible for this compound-7-O-glucuronidation in human liver are UGT1A1, 1A3, and 1A9 .
Subcellular Localization
It has been found that this compound affects cellular lipid levels by affecting SREBPs
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Pectolinarigenin puede sintetizarse a través de varios métodos. Un enfoque común implica la extracción de fuentes vegetales seguida de purificación utilizando técnicas como la cromatografía en columna de gel de sílice y Sephadex LH-20 . La estructura se confirma utilizando análisis de resonancia magnética nuclear (RMN) y espectrometría de masas (MS) .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra la extracción a gran escala de materiales vegetales, seguida de procesos de purificación. El uso de cromatografía líquida de alto rendimiento (HPLC) es común para garantizar la pureza y la calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Pectolinarigenin experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la estructura del flavonoide, alterando potencialmente su actividad biológica.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos:
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los flavonoides.
Biología: Investigado por su papel en la modulación de vías biológicas y sus efectos en los procesos celulares.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades inflamatorias, diabetes y cáncer
Comparación Con Compuestos Similares
Pectolinarigenin es estructuralmente similar a otros flavonoides como:
Acacetin: Carece del grupo metoxi en la posición 6 pero comparte actividades biológicas similares.
Hispidulin: Contiene un grupo hidroxilo adicional, lo que aumenta sus propiedades antioxidantes.
Scutellarein: Tiene múltiples grupos hidroxilo, contribuyendo a sus potentes efectos biológicos.
Singularidad: this compound destaca por su combinación específica de grupos metoxi e hidroxilo, que confieren actividades biológicas únicas y la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLHGCIAUEJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199960 | |
| Record name | Pectolinarigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-12-7 | |
| Record name | Pectolinarigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pectolinarigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectolinarigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pectolinarigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECTOLINARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3UZ1K35N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)





